n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide
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Overview
Description
n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide: is a chemical compound that features an azide group attached to a phenyl ring, which is further connected to a piperidine ring through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 4-azidophenylamine: This can be achieved by diazotization of 4-aminophenylamine followed by treatment with sodium azide.
Coupling with 3-(piperidin-1-yl)propanoyl chloride: The 4-azidophenylamine is then reacted with 3-(piperidin-1-yl)propanoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide can undergo various types of chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger ligation, where it reacts with phosphines to form iminophosphoranes.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Triphenylphosphine, water.
Cycloaddition: Terminal alkynes, copper(I) catalysts.
Major Products Formed
Reduction: 4-aminophenyl derivative.
Substitution: Iminophosphorane derivatives.
Cycloaddition: 1,2,3-triazole derivatives.
Scientific Research Applications
n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting neurological pathways due to the presence of the piperidine ring.
Organic Synthesis: The azide group is a versatile functional group that can be transformed into various other functional groups, making this compound useful in synthetic organic chemistry.
Materials Science: The compound can be used in the development of new materials, such as polymers and nanomaterials, due to its ability to undergo click chemistry reactions.
Mechanism of Action
The mechanism of action of n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azide group can also participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments.
Comparison with Similar Compounds
Similar Compounds
n-(4-Aminophenyl)-3-(piperidin-1-yl)propanamide: Similar structure but with an amine group instead of an azide group.
n-(4-Bromophenyl)-3-(piperidin-1-yl)propanamide: Similar structure but with a bromine atom instead of an azide group.
n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide: Similar structure but with a nitro group instead of an azide group.
Uniqueness
The presence of the azide group in n-(4-Azidophenyl)-3-(piperidin-1-yl)propanamide makes it particularly unique due to the versatility of the azide group in various chemical reactions, such as click chemistry. This allows for the selective and efficient modification of the compound, making it a valuable tool in both synthetic and medicinal chemistry.
Properties
CAS No. |
921201-91-4 |
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Molecular Formula |
C14H19N5O |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-(4-azidophenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C14H19N5O/c15-18-17-13-6-4-12(5-7-13)16-14(20)8-11-19-9-2-1-3-10-19/h4-7H,1-3,8-11H2,(H,16,20) |
InChI Key |
GFGCKPKJELRVLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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